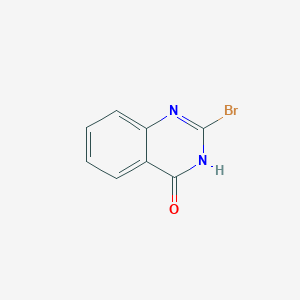

2-Bromoquinazolin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWPGULCKOYECT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467857 | |

| Record name | 2-Bromoquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872998-62-4 | |

| Record name | 2-Bromoquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromoquinazolin 4 Ol and Its Structural Analogs

Direct Halogenation Strategies and Optimization Studies

Direct halogenation of a pre-formed quinazolin-4-ol core is a primary strategy for synthesizing halogenated derivatives. Optimization of these reactions is crucial for achieving high yield and regioselectivity.

The bromination of quinazolin-4-ol and its derivatives can be achieved using various brominating agents. The choice of reagent and reaction conditions significantly influences the efficiency and outcome of the reaction. Common brominating agents include N-Bromosuccinimide (NBS), which is favored for its ease of handling and milder reaction conditions compared to elemental bromine.

In a typical protocol, the quinazolin-4-ol precursor is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent, and treated with the brominating agent. The reaction may be performed at room temperature or with heating to facilitate the substitution. For instance, direct bromination of N-phenylanthranilic acid has been shown to yield tribromo-derivatives, indicating the high reactivity of the system towards electrophilic substitution nih.gov.

Recent advancements have focused on developing more selective and efficient protocols. Peptide-catalyzed bromination has emerged as a sophisticated method for achieving high levels of stereocontrol in the synthesis of chiral quinazolinones nih.govresearchgate.net. These catalytic systems can precisely control the orientation of the substrate, leading to highly specific bromination events.

Table 1: Comparison of Bromination Reagents for Quinazolinone Scaffolds

| Reagent | Typical Conditions | Advantages | Key Findings |

| N-Bromosuccinimide (NBS) | Acetic acid, room temp. to reflux | Mild, easy to handle, selective | Effective for brominating activated aromatic rings within the quinazolinone structure. |

| **Elemental Bromine (Br₂) ** | Acetic acid or CHCl₃ | Highly reactive, cost-effective | Can lead to multiple brominations and requires careful control of stoichiometry. |

| Peptide Catalysts with NBS | Organic solvent, ambient temp. | High enantioselectivity for chiral quinazolinones | Enables atroposelective bromination with high enantioinduction over a broad substrate scope. nih.govresearchgate.net |

Achieving regioselectivity—the control of which position on the molecule is brominated—is a significant challenge in the synthesis of substituted quinazolines. The inherent electronic properties of the quinazolinone ring direct electrophiles to specific positions. However, steric hindrance and the nature of the substituents already present on the ring play a crucial role.

For 3-arylquinazolin-4(3H)-ones, peptide-catalyzed atroposelective bromination has demonstrated remarkable regioselective control nih.govresearchgate.net. Mechanistic studies suggest that the initial bromination is the stereodetermining step, leading to an atropisomerically stable, mono-ortho-substituted intermediate nih.gov. This level of control is paramount when synthesizing complex, biologically active molecules where specific substitution patterns are required.

Furthermore, in systems like 4-bromoquinoline N-oxide, reactions can sometimes yield a mixture of mono- and di-substituted products, highlighting the challenges in achieving complete regioselectivity mdpi.com. The development of directing groups and specialized catalytic systems continues to be an active area of research to overcome these challenges and provide precise control over the bromination site.

Cyclization and Condensation Approaches to the Quinazoline (B50416) Core

Building the quinazoline ring system from acyclic precursors is a versatile alternative to the direct functionalization of a pre-existing scaffold. These methods allow for the incorporation of desired functionalities, including bromine atoms, from the initial building blocks.

Anthranilic acid and its derivatives are fundamental starting materials for the synthesis of quinazolin-4-ones. The classic Niementowski reaction, which involves heating anthranilic acid with an excess of formamide, is a well-established method for producing the parent quinazolin-4-one generis-publishing.comijarsct.co.in.

To synthesize bromo-substituted quinazolinones, one can start with a brominated anthranilic acid derivative. For example, 5-bromo-N-phenyl-anthranilic acid has been synthesized from anthranilic acid as a precursor for 6-bromo-substituted quinazolines nih.gov. The cyclization of these brominated precursors can be achieved by reacting them with various one-carbon sources like formamide or urea generis-publishing.comijarsct.co.in.

Alternatively, non-brominated anthranilic acids can be reacted with brominated reagents that provide the remaining atoms for the heterocyclic ring. This approach offers flexibility in introducing bromine at specific positions depending on the chosen reagents.

Table 2: Synthesis of Quinazolin-4-ones from Anthranilic Acid Derivatives

| Anthranilic Acid Derivative | Reagent(s) | Conditions | Product Type | Reference |

| Anthranilic acid | Formamide | 130-140 °C, 2 hours | Quinazolin-4-one | generis-publishing.com |

| Anthranilic acid | Urea | Heating at 150-160 °C | Quinazoline-2,4-dione | generis-publishing.com |

| N-(phenyl) chalconyl anthranilic acid | Hydrazine hydrate | Reflux in ethanol | N-[5(phenyl)-pyrazoline-3-yl]-anthranilic acids | scispace.com |

| 5-Bromo-N-phenyl-anthranilic acid | Cyclizing agent | N/A | 6-Bromo-1-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline | nih.gov |

Multi-component reactions (MCRs) have become a powerful tool in synthetic chemistry, allowing for the construction of complex molecules like quinazolinones in a single step from three or more starting materials mdpi.com. This approach is highly efficient, reducing waste and saving time.

One notable MCR for quinazolinone synthesis is a palladium-catalyzed four-component reaction. This method utilizes commercially available 2-bromoanilines, various amines, orthoesters, and carbon monoxide to produce N-aryl(alkyl)-substituted quinazolin-4(3H)-ones in good to excellent yields (65–92%) mdpi.com. The use of a 2-bromoaniline as a starting material directly incorporates a halogen into the benzene (B151609) portion of the quinazoline ring system.

Another effective MCR involves the three-component reaction of isatoic anhydride, an aldehyde, and ammonium acetate under solvent-free conditions, often catalyzed by SnCl₂ samipubco.com. This method provides a straightforward route to 2,3-dihydroquinazolin-4(1H)-ones.

Metal-Catalyzed Synthetic Routes

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinazolines mdpi.com. These methods often proceed under milder conditions and with higher functional group tolerance compared to traditional approaches.

Palladium catalysis is prominent in this area, particularly in multi-component reactions as described above mdpi.com. Copper, being an inexpensive and abundant metal, also serves as an effective catalyst. For instance, an efficient copper-catalyzed reaction of substituted 2-bromo-benzonitriles with amidines or guanidine provides an economical route to 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives organic-chemistry.org. The reaction typically uses a Cu(I) source, a ligand such as N,N'-dimethylethylenediamine (DMEDA), and a base in a solvent like DMF organic-chemistry.org.

Iron-catalyzed reactions have also been developed for the synthesis of quinazolines. FeBr₂ can catalyze the cascade synthesis of C-2 substituted quinazolines from 2-aminobenzyl alcohols and benzylamines under aerobic conditions mdpi.com. Other metals like manganese and rhodium have also been employed in various catalytic cycles to construct the quinazoline framework, showcasing the versatility of metal catalysis in this field mdpi.comnih.gov.

Table 3: Overview of Metal-Catalyzed Syntheses of Quinazoline Derivatives

| Metal Catalyst | Starting Materials | Key Features | Product Class | Reference |

| Palladium | 2-Bromoanilines, amines, orthoesters, CO | Four-component reaction, good to excellent yields (65-92%) | N-substituted quinazolin-4(3H)-ones | mdpi.com |

| Copper (CuI) | 2-Bromobenzonitriles, amidines/guanidine | Economical, practical, uses DMEDA ligand | 4-Aminoquinazolines | organic-chemistry.org |

| Iron (FeBr₂) ** | 2-Aminobenzyl alcohols, benzylamines | Aerobic oxidative conditions, cascade reaction | C-2 substituted quinazolines | mdpi.com |

| Manganese (α-MnO₂) ** | 2-Aminobenzylamines, alcohols | Heterogeneous, reusable catalyst | Quinazolines | nih.gov |

Palladium-Catalyzed Cross-Coupling Methods for Bromine Introduction or Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comyoutube.com In the context of 2-bromoquinazolin-4-ol, these methods are instrumental for introducing the bromine atom or for further functionalizing the 2-position by coupling it with various organic moieties.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. yonedalabs.comlibretexts.org This strategy has been successfully employed in the synthesis of complex molecules containing the quinoline (B57606) core. nih.gov The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.commdpi.com

Table 1: Key Features of the Suzuki-Miyaura Coupling Catalytic Cycle

| Step | Description |

|---|---|

| Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a Pd(II) complex. |

| Transmetalation | In the presence of a base, the organic group from the organoboron compound is transferred to the palladium complex, replacing the halide. |

| Reductive Elimination | The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. |

This table summarizes the fundamental steps of the Suzuki-Miyaura coupling reaction.

The reaction is compatible with a wide range of functional groups and has been demonstrated to be effective even with challenging substrates like unprotected ortho-bromoanilines. nih.gov The choice of catalyst, ligands, base, and solvent system is crucial for the success of the coupling and can significantly influence the reaction yield and selectivity. yonedalabs.commdpi.com For instance, the use of [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) as a catalyst with sodium carbonate as the base has been shown to be effective for the synthesis of quinazolinylphenyl-1,3,4-thiadiazole conjugates. mdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone in medicinal chemistry for the synthesis of aryl amines, which are prevalent in many pharmaceuticals. wikipedia.org The development of this reaction has provided a more efficient and milder alternative to traditional methods for C-N bond formation. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. youtube.com Reductive elimination from this complex yields the desired aryl amine and regenerates the palladium(0) catalyst. youtube.com The choice of phosphine (B1218219) ligands is critical to the success of the reaction, with bulky and electron-rich ligands often providing the best results. rsc.org

Table 2: Comparison of Buchwald-Hartwig Amination Catalyst Systems

| Catalyst System | Key Features | Substrate Scope |

|---|---|---|

| First Generation | Utilized simple phosphine ligands. | Limited to specific aryl bromides and secondary amines. |

| Bidentate Ligands (e.g., BINAP, DPPF) | Improved reaction rates and yields. | Expanded scope to include primary amines and aryl iodides. wikipedia.org |

| Sterically Hindered Ligands (e.g., BrettPhos, RuPhos) | Allows for coupling of a wide range of amines and aryl halides with low catalyst loadings. rsc.org | Broadest scope to date. rsc.org |

This table provides a comparison of different generations of catalyst systems used in the Buchwald-Hartwig amination.

The Heck reaction is a palladium-catalyzed method for the coupling of unsaturated halides with alkenes, forming a new carbon-carbon bond. youtube.com The Sonogashira coupling, on the other hand, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. youtube.comwikipedia.org

The Sonogashira reaction is particularly useful for introducing alkynyl moieties onto the quinazoline scaffold. For instance, 2-substituted 4-chloroquinazolines can react with terminal alkynes in the presence of a palladium catalyst like Pd(PPh3)4 and a copper(I) salt to afford 4-alkynylquinazolines in high yields. researchgate.net The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.org Copper-free Sonogashira protocols have also been developed to address issues such as acetylene dimerization. organic-chemistry.org The regioselectivity of the Sonogashira coupling can be controlled in substrates with multiple halide substituents; for example, in 2-bromo-4-iodo-quinoline, the coupling occurs preferentially at the more reactive iodide position. libretexts.org

Copper-Catalyzed Transformations

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for the synthesis of quinazolinone derivatives. researchgate.net These methods often utilize readily available and less toxic copper catalysts.

An efficient copper-catalyzed synthesis of 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives has been developed through the reaction of substituted 2-bromobenzonitriles with amidines or guanidine. organic-chemistry.orgresearchgate.net This method employs CuI as the catalyst, N,N'-dimethylethylenediamine (DMEDA) as the ligand, and K2CO3 as the base in DMF. organic-chemistry.org Copper-catalyzed reactions have also been used in multicomponent cascade reactions to construct quinazolin-4(3H)-ones from 2-bromobenzamides, benzylic alcohols, and sodium azide. researchgate.net Furthermore, enantioselective copper-catalyzed borylative cyclization has been reported for the synthesis of pyrroloquinazolinone motifs with high enantio- and diastereocontrol. nih.gov

Other Transition Metal-Mediated Syntheses

Besides palladium and copper, other transition metals such as iron, cobalt, and manganese have been utilized in the synthesis of quinazoline derivatives. nih.govresearchgate.netmdpi.com These metals offer the advantage of being more abundant and less expensive than precious metals like palladium.

Iron-catalyzed reactions have been employed for the synthesis of 2-phenylquinazolin-4-amines from o-halobenzonitriles, benzaldehydes, and sodium azide. nih.gov Cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles provides an environmentally benign route to quinazolines. researchgate.netmdpi.com Manganese(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohols with primary amides has also been reported for the synthesis of 2-substituted quinazolines. nih.gov

Green Chemistry and Sustainable Synthesis Approaches

In recent years, there has been a growing emphasis on developing environmentally friendly and sustainable synthetic methods. tandfonline.com Green chemistry principles aim to reduce waste, use less hazardous substances, and improve energy efficiency. tandfonline.com

For the synthesis of quinazolinones, several green approaches have been reported. These include catalyst-free and solventless one-step syntheses of 4(3H)-quinazolinones by heating aldehydes and anthranilamides in the presence of air as an oxidant. tandfonline.com The use of deep eutectic solvents (DES) and microwave irradiation represents another green chemistry approach for the synthesis of 3-substituted-quinazolin-4(3H)-ones. tandfonline.comresearchgate.net Additionally, the use of water as a solvent and acid-functionalized magnetic silica nanoparticles as a recyclable catalyst has been explored for the synthesis of quinazolinone derivatives. nih.gov These methods offer advantages such as operational simplicity, shorter reaction times, and the avoidance of volatile organic solvents. frontiersin.orgnih.gov

Oxidant-Free Methodologies

Traditional syntheses of quinazolinones often rely on oxidative cyclization reactions, which can necessitate the use of stoichiometric and sometimes hazardous oxidizing agents. Modern organic synthesis strives to develop more atom-economical and environmentally benign methods. While specific oxidant-free methods for the direct synthesis of this compound are not extensively documented, related methodologies for analogous structures suggest potential pathways.

One such approach involves the condensation of 2-aminobenzamides with appropriate precursors under transition-metal-free conditions. For instance, an efficient and green synthesis of 2-phenylquinazolin-4(3H)-ones has been developed via a t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl alcohols under solvent- and transition-metal-free conditions researchgate.net. This reaction proceeds in the presence of oxygen as a green oxidant researchgate.net. While this specific example leads to a 2-phenyl derivative, the underlying principle of base-mediated condensation and subsequent cyclization could potentially be adapted for the synthesis of this compound, perhaps by utilizing a different starting material in place of benzyl alcohol.

Another strategy involves the cyclocondensation of 2-aminobenzamide with aldehydes. A simple and efficient procedure for the synthesis of 2-arylquinazolin-4(3H)-ones has been developed through the cyclocondensation of 2-aminobenzamide with aromatic aldehydes using tetrabutylammonium bromide (TBAB) as a novel neutral ionic liquid catalyst in the presence of copper (II) chloride (CuCl2) as an oxidizing agent under solvent-free conditions researchgate.net. Although this method employs an oxidant, the development of related oxidant-free catalytic systems is a promising area of research.

The following table summarizes representative oxidant-free methodologies for related quinazolinone structures.

| Starting Materials | Reagents and Conditions | Product Type | Yield (%) | Reference |

| 2-Aminobenzamide, Benzyl alcohol | t-BuONa, O2 (air), 120 °C, 24 h | 2-Phenylquinazolin-4(3H)-one | up to 84 | researchgate.net |

| 2-Aminobenzamide, Aromatic aldehydes | TBAB, CuCl2, 100 °C | 2-Arylquinazolin-4(3H)-one | High | researchgate.net |

Solvent-Free or Environmentally Benign Solvent Systems

The use of volatile and often toxic organic solvents in chemical synthesis is a significant environmental concern. Consequently, the development of solvent-free reactions or the use of environmentally benign solvents is a key aspect of green chemistry.

Solvent-free approaches for the synthesis of quinazolinones have been reported. One such method involves the montmorillonite K-10 catalyzed reaction of anthranilic acid and various amides under reflux conditions at 150 °C to produce 2-substituted-3H-quinazolin-4-ones researchgate.net. This solid-supported catalysis simplifies the work-up procedure and avoids the need for a solvent.

Another example of a solvent-free synthesis involves the use of a reusable ionic liquid catalyst. Tetrabutylammonium bromide (TBAB) has been employed as a catalyst for the cyclocondensation of 2-aminobenzamide with aromatic aldehydes under solvent-free conditions at 100 °C researchgate.net. The use of ionic liquids as both catalyst and reaction medium can offer advantages in terms of reaction rates and selectivity, as well as catalyst recyclability.

Furthermore, an efficient and environmentally benign pathway has been developed to synthesize 2-phenylquinazolin-4(3H)-one via oxidative coupling between 2-aminobenzamide and benzyl alcohol without toxic oxidizing agents and transition-metal catalysts under solvent-free conditions researchgate.net.

The table below presents examples of solvent-free or environmentally benign solvent systems for the synthesis of quinazolinone derivatives.

| Starting Materials | Reagents and Conditions | Solvent System | Product Type | Yield (%) | Reference |

| Anthranilic acid, Amides | Montmorillonite K-10, 150 °C | Solvent-free | 2-Substituted quinazolin-4-one | High | researchgate.net |

| 2-Aminobenzamide, Aromatic aldehydes | TBAB, CuCl2, 100 °C | Solvent-free (Ionic Liquid) | 2-Arylquinazolin-4(3H)-one | High | researchgate.net |

| 2-Aminobenzamide, Benzyl alcohol | t-BuONa, O2 (air), 120 °C | Solvent-free | 2-Phenylquinazolin-4(3H)-one | up to 84 | researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, cleaner reactions, and shorter reaction times compared to conventional heating methods nih.govresearchgate.net.

The synthesis of quinazolinone derivatives has been significantly improved by the application of microwave irradiation. For instance, a facile and efficient method for the synthesis of 3-substituted-2-alkyl-quinazolin-4-one has been reported by the condensation reaction of anthranilic acid or methyl anthranilate with anhydrides and various amines under microwave irradiation scholarsresearchlibrary.com. This method offers the advantages of reduced reaction time, procedural simplicity, and improved yields scholarsresearchlibrary.com.

Another example is the microwave-assisted synthesis of 2,4-disubstituted quinazolines from 2-aminophenyl carbonyl compounds and nitriles in the presence of a catalytic amount of trimethylsilyltrifluoromethane sulfonate (TMSOTf) nih.gov. The use of microwave irradiation can considerably improve product yields in such reactions nih.gov.

A catalyst- and solvent-free synthesis of 2,3-dihydroquinazolin-4(1H)-ones has also been achieved through a microwave-assisted reaction of isatoic anhydride, ammonium acetate, and an aldehyde or a ketone researchgate.net. This green chemistry approach highlights the potential of microwave technology to promote reactions without the need for additional catalysts or solvents.

The following table summarizes key findings in the microwave-assisted synthesis of quinazolinone analogs.

| Starting Materials | Reagents and Conditions | Product Type | Reaction Time | Yield (%) | Reference |

| Anthranilic acid/Methyl anthranilate, Anhydrides, Amines | Microwave irradiation | 3-Substituted-2-alkyl-quinazolin-4-one | Not specified | Very good | scholarsresearchlibrary.com |

| 2-Aminophenyl carbonyl compounds, Nitriles | TMSOTf, Microwave irradiation | 2,4-Disubstituted quinazolines | Not specified | Improved | nih.gov |

| Isatoic anhydride, Ammonium acetate, Aldehyde/Ketone | Microwave irradiation, 70 °C | 2,3-Dihydroquinazolin-4(1H)-one | Not specified | High | researchgate.net |

Stereoselective and Enantioselective Synthesis (if applicable to chiral derivatives)

While this compound itself is not chiral, its derivatives can possess axial chirality, a type of stereoisomerism arising from restricted rotation about a single bond. The synthesis of such atropisomeric quinazolinones has become an area of significant research interest due to the potential for differential biological activity between enantiomers.

A notable advancement in this field is the development of peptide-catalyzed atroposelective bromination of 3-arylquinazolin-4(3H)-ones nih.gov. This method utilizes a tertiary amine-containing β-turn peptide to catalyze the bromination with high levels of enantioinduction over a broad substrate scope nih.gov. The initial bromination event is stereo-determining, leading to atropisomerically stable, mono-ortho-substituted isomers nih.gov.

The enantioselective synthesis of C-C axially chiral quinazolinones has also been achieved through various strategies, including central-to-axial chirality transfer, dynamic kinetic resolution, and phase-transfer catalysis, with high levels of enantiocontrol (up to 94% ee) acs.orgnih.gov. These methods provide access to a family of axially chiral quinazolinone-based heterobiaryls acs.orgnih.gov.

Furthermore, the regioselective formation of the quinazoline moiety on the upper rim of a calix nih.govarene has been demonstrated as a route to inherently chiral systems. Dynamic NMR studies of these quinazoline derivatives revealed the existence of two different atropisomers in solution at lower temperatures rsc.org.

The table below highlights key methodologies for the stereoselective and enantioselective synthesis of chiral quinazolinone derivatives.

| Methodology | Catalyst/Reagent | Chiral Feature | Enantioselectivity (er or ee) | Reference |

| Atroposelective Bromination | Tertiary amine-containing β-turn peptide, NBS | C-N Axial Chirality | 93:7 to 97:3 er | nih.gov |

| Central-to-Axial Chirality Transfer, Dynamic Kinetic Resolution, Phase-Transfer Catalysis | Various | C-C Axial Chirality | up to 94% ee | acs.orgnih.gov |

| Regioselective Cyclization on Calix nih.govarene | Not applicable | Inherent Chirality | Atropisomers observed | rsc.org |

Reactivity Profiles and Mechanistic Investigations of 2 Bromoquinazolin 4 Ol

Nucleophilic Substitution Reactions at the C2-Position

The bromine atom at the C2-position of the quinazolinone ring is activated towards nucleophilic displacement. This reactivity is a cornerstone for the synthesis of a diverse array of 2-substituted quinazolin-4-one derivatives. Both classical nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions are effective methods for the functionalization of this position.

The C2-bromo group can be replaced by a wide range of nitrogen, oxygen, sulfur, and carbon nucleophiles. While direct SNAr reactions with highly reactive nucleophiles are possible, palladium-catalyzed cross-coupling reactions have significantly expanded the scope of accessible derivatives, allowing for the formation of C-N, C-C, and C-O bonds under relatively mild conditions.

Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a powerful method for coupling amines with aryl halides. wikipedia.orglibretexts.org This reaction is highly effective for the synthesis of 2-aminoquinazolin-4-one derivatives from 2-Bromoquinazolin-4-ol. A variety of primary and secondary amines can be used, employing a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. beilstein-journals.orgrug.nl

Palladium-Catalyzed C-C Bond Formation (Suzuki Coupling): The Suzuki reaction enables the formation of a carbon-carbon bond by coupling an organohalide with an organoboron species, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This has been applied to bromo-substituted quinazolines to introduce new aryl or alkyl groups at the C2-position. mdpi.comresearchgate.net The reaction typically involves a palladium catalyst, a base, and a boronic acid or its ester.

The table below summarizes representative nucleophilic substitution reactions at the C2-position.

| Reaction Type | Nucleophile | Catalyst/Reagents | Product Type |

| Buchwald-Hartwig | Primary/Secondary Amines | Pd(OAc)₂, Phosphine Ligand, Base (e.g., KOt-Bu) | 2-Aminoquinazolin-4-ones |

| Suzuki Coupling | Aryl/Alkyl Boronic Acids | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-Aryl/Alkyl-quinazolin-4-ones |

This table is generated based on established palladium-catalyzed cross-coupling reactions for similar aryl bromide systems.

The kinetics of nucleophilic substitution on the quinazolinone core are influenced by the nature of the nucleophile, the solvent, and the specific reaction conditions. In the context of di-substituted quinazolines, such as 2,4-dihaloquinazolines, regioselectivity is a critical factor. Studies on 2,4-dichloroquinazoline (B46505) have shown that nucleophilic attack occurs preferentially at the C4-position. researchgate.net Density Functional Theory (DFT) calculations support this observation, indicating that the carbon atom at the C4-position has a higher LUMO coefficient, rendering it more susceptible to nucleophilic attack. researchgate.netnih.gov This suggests that in a hypothetical 2-bromo-4-chloroquinazolinone, the chlorine at C4 would likely be displaced first.

For palladium-catalyzed reactions, the mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. mdpi.com The rate and selectivity of these reactions are highly dependent on the choice of ligand and catalyst system. Sterically hindered biaryl phosphine ligands, for example, have been developed to improve reaction rates and expand the substrate scope for Buchwald-Hartwig aminations. rug.nl The selectivity for mono-arylation over diarylation when using primary amines can also be controlled by optimizing reaction conditions.

Electrophilic Aromatic Substitution on the Benzo Ring

Research has shown that the nitration of 4(3H)-quinazolinones with agents like fuming nitric acid in concentrated sulfuric acid predominantly yields the 6-nitro derivative. rsc.orgbeilstein-journals.org If the 7-position is occupied by an ortho-directing substituent, some formation of the 8-nitro product may also be observed. beilstein-journals.org Similarly, bromination of 4-quinazolones has been reported, leading to substitution on the benzene (B151609) ring. beilstein-journals.org

The general mechanism for EAS involves the generation of a strong electrophile that is attacked by the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. wikipedia.org

| Reaction | Reagents | Primary Product |

| Nitration | Fuming HNO₃, H₂SO₄ | 2-Bromo-6-nitroquinazolin-4-ol |

| Halogenation | Br₂, Lewis Acid Catalyst | 2,6-Dibromoquinazolin-4-ol |

This table outlines the expected major products based on known regioselectivity of electrophilic substitution on the quinazolin-4-one scaffold. beilstein-journals.orgrsc.orgbeilstein-journals.org

Tautomerism and Isomerization Studies

This compound can exist in different tautomeric forms, a phenomenon that significantly influences its chemical properties and reactivity. The primary tautomeric relationship is the lactam-lactim equilibrium involving the pyrimidinone ring.

The compound can exist in equilibrium between the 2-bromo-3H-quinazolin-4-one (lactam) form and the this compound (lactim) form. This equilibrium is a type of amide-iminol tautomerism. Generally, for quinazolin-4-ones, the lactam form is predominant in both solid and solution phases. beilstein-journals.org The position of this equilibrium can be influenced by factors such as the solvent polarity and the presence of substituents on the rings. rug.nlnih.gov For instance, polar aprotic solvents tend to favor the keto (lactam) form in related heterocyclic systems. rug.nl

The dominant tautomeric form of quinazolinone derivatives is typically elucidated using a combination of spectroscopic methods and computational analysis.

Spectroscopic Studies:

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between tautomers. In the lactam form, the presence of an N-H proton can be observed in the ¹H NMR spectrum, typically as a broad singlet at a downfield chemical shift (e.g., δ 11-12 ppm in DMSO-d₆ for analogous quinolin-4(1H)-ones). rsc.org The ¹³C NMR spectrum of the lactam form will show a characteristic signal for the C4 carbonyl carbon (C=O) typically in the range of δ 160-180 ppm. rsc.org The lactim form, conversely, would show an O-H proton signal and a different chemical shift for the C4 carbon, which would be an sp² carbon attached to an -OH group.

Infrared (IR) Spectroscopy: The lactam form exhibits a strong carbonyl (C=O) stretching absorption band, typically in the region of 1650-1710 cm⁻¹. The lactim form would lack this strong C=O band but would show a broad O-H stretching band.

Computational Studies: Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to calculate the relative energies of the different tautomers. These studies can predict the most stable tautomer in the gas phase or in different solvents (by using solvent models), providing theoretical support for experimental observations. For related heterocyclic systems, computational studies have consistently shown the greater stability of the keto/lactam form over the enol/lactim form. researchgate.net

The following table provides representative NMR chemical shifts for the analogous 2-phenylquinolin-4(1H)-one, which illustrates the data used to confirm the predominant lactam structure.

| Nucleus | Proton/Carbon | Chemical Shift (δ, ppm) in DMSO-d₆ |

| ¹H NMR | N-H | 11.72 (s, 1H) |

| ¹³C NMR | C4 (C=O) | 176.92 |

Data from a representative analogous compound, 2-phenylquinolin-4(1H)-one, to illustrate typical spectroscopic values for the lactam form. rsc.org

Oxidative and Reductive Transformations

Direct oxidative and reductive transformations of the this compound core are not extensively documented in the literature. However, the potential for such reactions can be inferred from the general chemical behavior of related N-heterocyclic compounds and bromo-aromatics.

Oxidative Transformations:

Another potential oxidative pathway could involve the tautomeric hydroxyl group. While the keto form is predominant, the enol form could theoretically undergo oxidation. Additionally, oxidative coupling reactions at other positions of the quinazolinone core, such as C-H functionalization, have been reported for the general quinazolinone scaffold, often requiring a metal catalyst and an oxidant.

Reductive Transformations:

Reductive transformations of this compound are more conceivable. The primary site for reduction would be the carbon-bromine bond. Catalytic hydrogenation, for example, using a palladium catalyst and a hydrogen source, would be expected to result in debromination to yield quinazolin-4-ol. This type of hydrodehalogenation is a common reaction for aryl bromides.

Another potential reductive pathway could involve the pyrimidinone ring. Reduction of the lactam functionality is possible, though it typically requires strong reducing agents like lithium aluminum hydride. Such a reaction would lead to the saturation of the pyrimidine (B1678525) ring, yielding a dihydroquinazolinone or a tetrahydroquinazoline (B156257) derivative. The specific outcome would depend on the reaction conditions and the reducing agent employed.

| Potential Transformation | Reagents and Conditions | Expected Product |

| Oxidative | ||

| N-oxidation | m-CPBA, H₂O₂ | This compound N-oxide |

| Reductive | ||

| Debromination | H₂, Pd/C | Quinazolin-4-ol |

| Ring Reduction | LiAlH₄, NaBH₄ | Dihydro- or Tetrahydro-quinazolinone derivatives |

Detailed Reaction Mechanism Elucidation

The mechanistic understanding of reactions involving this compound is largely derived from studies on the broader class of halogenated quinazolinones, particularly in the context of transition metal-catalyzed cross-coupling reactions. These reactions are synthetically valuable for creating carbon-carbon and carbon-heteroatom bonds at the 2-position.

The most well-studied reaction mechanisms involving substrates like this compound are those of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. The catalytic cycle for these reactions involves several key intermediates.

In a typical Suzuki-Miyaura coupling, for instance, the reaction of this compound with an organoboron reagent proceeds through a well-established catalytic cycle involving palladium. The key intermediates in this process are:

Oxidative Addition Intermediate: The catalytic cycle begins with the oxidative addition of the this compound to a Pd(0) complex. This step involves the cleavage of the C-Br bond and the formation of a new organopalladium(II) species. This intermediate is a square planar complex containing the quinazolinone moiety and the bromine atom bonded to the palladium center.

Transmetalation Intermediate: Following oxidative addition, a transmetalation step occurs. The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the bromide. This forms a new organopalladium(II) intermediate where both the quinazolinone and the new organic group are attached to the palladium.

Reductive Elimination Intermediate: The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst. The geometry of the palladium complex must typically be cis for this step to occur readily.

A simplified representation of these key intermediates in the Suzuki coupling of this compound is shown below:

| Step | Key Intermediate | Description |

| Oxidative Addition | [Pd(II)(Quinazolinone)(Br)L₂] | A Pd(II) complex formed by the insertion of Pd(0) into the C-Br bond. |

| Transmetalation | [Pd(II)(Quinazolinone)(R)L₂] | A Pd(II) complex where the bromide has been replaced by the organic group from the organoboron reagent. |

| Reductive Elimination | [Pd(0)L₂] | Regeneration of the active Pd(0) catalyst and formation of the C-C coupled product. |

The choice of catalyst and ligands is crucial in directing the outcome and efficiency of reactions involving this compound, particularly in cross-coupling reactions. Palladium and copper are the most commonly employed metals for catalyzing these transformations.

Catalysts:

Palladium Catalysts: Palladium complexes are the workhorses for a wide range of cross-coupling reactions. Various palladium sources can be used, including Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. The choice of the palladium precursor can influence the reaction rate and the stability of the active catalytic species. mdpi.com The reactivity of Csp²–halogen bonds in transitional metal-mediated cross-coupling for aryl/heteroaryl halides generally follows the order C-I > C-Br >> C-Cl, allowing for selective couplings. nih.govmdpi.com

Copper Catalysts: Copper catalysts, often in the form of copper(I) salts like CuI, are frequently used as co-catalysts in Sonogashira couplings. wikipedia.orglibretexts.org They are also employed in Ullmann-type couplings for the formation of C-N and C-O bonds. In some cases, copper can be used as the primary catalyst for the synthesis of quinazolinones. acs.org

Ligands:

Phosphine Ligands: Triphenylphosphine (PPh₃) is a commonly used ligand in palladium-catalyzed reactions. More sterically demanding and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and various biaryl phosphines, have been developed to improve the efficiency of cross-coupling reactions, especially with less reactive aryl chlorides and bromides. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for transition metal catalysis. They are strong σ-donors and can form very stable complexes with metals, leading to highly active and robust catalysts. nih.gov

The following table summarizes the role of different catalytic systems in reactions analogous to those expected for this compound:

| Reaction Type | Catalyst | Ligand | Role and Significance |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, Buchwald-type biarylphosphines | Facilitates C-C bond formation with organoboron reagents. Ligands enhance catalyst activity and stability. mdpi.comnih.gov |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | PPh₃ | The palladium catalyst facilitates the main coupling cycle, while the copper co-catalyst activates the terminal alkyne. wikipedia.orglibretexts.org |

| Heck Coupling | Pd(OAc)₂ | PPh₃, dppf | Enables the coupling of the aryl bromide with an alkene. The ligand influences regioselectivity and efficiency. |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ | BINAP, Xantphos | Catalyzes the formation of C-N bonds by coupling with amines. Bulky electron-rich ligands are crucial for high yields. |

| Ullmann Condensation | CuI | Phenanthroline, DMEDA | Primarily used for forming C-N and C-O bonds, often requiring higher temperatures than palladium-catalyzed reactions. |

Derivatization Strategies and Structure Activity Relationship Sar Theory on the 2 Bromoquinazolin 4 Ol Scaffold

Functionalization at Nitrogen Atoms (N1, N3) of the Quinazoline (B50416) Ring

The nitrogen atoms at positions 1 and 3 of the quinazoline ring are key handles for derivatization, significantly influencing the compound's physicochemical properties and biological interactions. The tautomeric nature of the 4-ol (or 4-oxo) form allows for selective functionalization.

Alkylation at the N3 position is a common strategy to introduce diverse substituents. For instance, N3-alkylation of 2-chloro-4(3H)-quinazolinone with reagents like methyl bromoacetate (B1195939) can be achieved with high regioselectivity, providing a scaffold for further modifications. This approach has been utilized in the modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones. dndi.orgrsc.org Subsequent amination at the C2 position allows for the introduction of a wide range of diversity, leading to the generation of libraries of compounds for biological screening. dndi.orgrsc.orgdndi.org

While N3 is often the more reactive site for alkylation, functionalization at N1 can also be achieved, though it may require different synthetic strategies or protecting group manipulations. The interplay between substitution at C2 and the reactivity at N3 has been noted, highlighting the interconnectedness of the quinazoline system. rsc.org The choice of solvent and base can play a critical role in directing the regioselectivity of N-alkylation, enabling access to specific isomers.

The introduction of various alkyl and aryl groups at these nitrogen positions can alter the molecule's lipophilicity, hydrogen bonding capacity, and steric profile, all of which are critical determinants of its interaction with biological targets.

Substituent Effects on Reactivity and Electronic Structure

The electronic properties of substituents on the 2-bromoquinazolin-4-ol scaffold have a profound impact on its reactivity and, consequently, its biological activity. The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electron density of the quinazoline ring system, influencing its susceptibility to nucleophilic or electrophilic attack.

Studies on 2-substituted quinazolines have shown that the electronic effect of the substituent at position 2 influences the covalent hydration of the 3,4-double bond. rsc.org This reactivity is directly related to the polarity of the C4-N3 bond, which is modulated by the electronic nature of the C2 substituent. rsc.org For example, in the synthesis of 2-arylquinazolin-4(3H)-ones, aryl iodides bearing electron-donating groups generally result in higher yields compared to those with electron-withdrawing groups, indicating a sensitivity to the electronic nature of the reactants. mdpi.com Similarly, 2-aminobenzamides with electron-rich substituents tend to be more reactive. mdpi.com

Exploration of Peripheral Modifications on the Benzo Ring

Modification of the benzene (B151609) ring portion of the this compound scaffold provides another avenue for fine-tuning its pharmacological profile. Substituents at positions 6, 7, and 8 can influence potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship studies have consistently shown that substitutions on the benzo ring are critical for various biological activities. For instance, the presence of a halogen atom, such as bromine or iodine, at the 6th and 8th positions has been shown to enhance antimicrobial activities. nih.govnih.gov In the context of anticancer activity, a single substitution at the 6th position of 2-phenyl-quinazolin-4-ones was found to be beneficial for increased antitumor effects. researchgate.net

The nature and position of these peripheral substituents can impact how the molecule fits into a biological target's binding site and can introduce new points of interaction. For example, the introduction of a basic side chain at the C8 position of 2-aryl-substituted quinazolines was explored to identify optimal structural requirements for biological activity. nih.gov The synthesis of these peripherally modified quinazolinones often starts from appropriately substituted anthranilic acids. acs.org

The following table summarizes the impact of substitutions at different positions on the benzo ring as reported in various studies:

| Position | Substituent Type | Reported Effect |

| 6 | Halogen (Br, I) | Enhanced antimicrobial and antitumor activity nih.govnih.govresearchgate.net |

| 8 | Halogen (I) | Improved antibacterial activity nih.govnih.gov |

| 8 | Basic side chain | Modulation of biological activity nih.gov |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties. These approaches have been successfully applied to the quinazolinone framework.

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while retaining the original's key pharmacophoric features. This can lead to compounds with novel intellectual property, improved selectivity, and better pharmacokinetic profiles. researchgate.net For instance, a scaffold hopping approach was used to design a series of 4-aminoquinazolines, inspired by the pharmacophoric features of known antimycobacterial agents, which led to the identification of potent inhibitors. acs.org Similarly, the quinazoline core itself has been identified as a successful scaffold hop from a quinoline (B57606) core in the search for efflux pump inhibitors. nih.gov

Bioisosteric replacement refers to the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. cambridgemedchemconsulting.com This strategy is used to modulate potency, selectivity, and metabolic stability. nih.govprinceton.edu In the context of quinazoline derivatives, bioisosteric replacement of a carbon atom with a sulfur atom was found to decrease affinity towards COX-1, demonstrating how such a change can alter target selectivity. nih.gov The thoughtful application of bioisosteres can address issues related to metabolism, toxicity, and physicochemical properties. nih.gov For example, replacing a phenyl ring-amide bond with a quinazoline core has been explored as a bioisosteric strategy in the design of kinase inhibitors. researchgate.net

Theoretical Frameworks for Structure-Activity Relationship Studies

Theoretical and computational methods are indispensable tools for understanding and predicting the structure-activity relationships of this compound derivatives. These models help in rationalizing experimental observations and guiding the design of new, more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. frontiersin.org For quinazolinone derivatives, 2D- and 3D-QSAR models have been developed to predict their activity in various therapeutic areas, including as anticancer and anti-inflammatory agents. nih.govrsc.org

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide detailed insights into the steric and electrostatic field requirements for optimal biological activity. frontiersin.org These models can generate contour maps that visualize regions where bulky groups or specific electrostatic charges are favorable or unfavorable, thus guiding further derivatization. frontiersin.org Such models have proven to be stable and have strong predictive power for quinazoline derivatives targeting enzymes like EGFR. frontiersin.org

The biological activity of quinazolinone derivatives is strongly influenced by the electronic and steric properties of their substituents. researchgate.net QSAR studies often incorporate various physicochemical descriptors to quantify these properties.

Electronic properties are described by parameters such as Hammett constants (σ), which quantify the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring. The electronic effects directly influence the reactivity and interaction of the molecule with its biological target. rsc.org

Computational and Theoretical Investigations of 2 Bromoquinazolin 4 Ol

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the molecular properties of quinazoline (B50416) derivatives. DFT methods offer a balance between computational cost and accuracy, making them suitable for studying the geometric, electronic, and vibrational characteristics of medium-sized organic molecules.

The electronic structure of a molecule dictates its fundamental chemical and physical properties. DFT calculations are used to determine the optimized molecular geometry, including bond lengths and angles, by finding the lowest energy arrangement of atoms. researchgate.net These calculations provide a detailed picture of the electron distribution across the 2-bromoquinazolin-4-ol framework.

Natural Bond Orbital (NBO) analysis can also be performed to investigate charge transfer and delocalization of charge resulting from intramolecular interactions. doi.org For quinazoline derivatives, theoretical geometric parameters are often calculated using DFT methods like B3LYP with a basis set such as 6-311++G(d,p), and these calculated values generally show good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.netresearchgate.net

Table 1: Representative Calculated Geometric Parameters for a Quinazolinone Core Structure

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-N3 | 1.38 Å |

| Bond Length | C4=O | 1.23 Å |

| Bond Length | C4-C4a | 1.45 Å |

| Bond Angle | N1-C2-N3 | 123.5° |

| Bond Angle | C2-N3-C4 | 118.0° |

| Bond Angle | N3-C4-C4a | 119.5° |

Note: Data are representative values for the quinazolinone scaffold based on related structures and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity of molecules. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unesp.br The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org

The energy of the HOMO is associated with the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, whereas a large gap indicates high stability and lower reactivity. nih.gov DFT calculations are routinely used to compute the energies of these frontier orbitals. youtube.com For many quinazolinone derivatives, these theoretical calculations have been shown to be consistent with their experimentally observed biological activities. nih.gov

Table 2: Quantum Chemical Parameters for Illustrative Quinazolinone Derivatives

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative A | -6.25 | -1.80 | 4.45 |

| Derivative B | -6.50 | -1.75 | 4.75 |

| Derivative C | -6.10 | -2.05 | 4.05 |

Note: These values are hypothetical examples illustrating the typical range for quinazolinone-based compounds.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's bonds. Quantum chemical calculations are instrumental in interpreting these experimental spectra. nih.gov Using DFT methods, a molecule's harmonic vibrational frequencies can be calculated. researchgate.net

These theoretical frequencies often show a systematic deviation from experimental results due to the calculations being performed on a single molecule in the gaseous phase, whereas experiments are typically done in the solid state. nih.gov To account for this, the calculated frequencies are often scaled using a specific scaling factor to improve the correlation with experimental data. nih.gov Potential Energy Distribution (PED) analysis is also used to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. researchgate.net This detailed assignment helps in the unambiguous interpretation of complex experimental spectra. mdpi.com

Table 3: Correlation of Key Experimental and Calculated Vibrational Frequencies for a Quinazolinone Moiety

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | ~3180 | ~3175 | Stretching of the N-H bond |

| C=O Stretch | ~1680 | ~1675 | Stretching of the carbonyl group |

| C=N Stretch | ~1620 | ~1615 | Stretching of the imine bond |

| Aromatic C=C Stretch | ~1605 | ~1600 | Stretching of the benzene (B151609) ring C=C bonds |

Note: Frequencies are approximate and representative of the quinazolinone class of compounds.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For drug discovery and medicinal chemistry, molecular docking is a particularly valuable method for predicting how a small molecule (ligand), such as this compound, might bind to the active site of a target protein.

Molecular docking simulations place a ligand into the binding site of a protein and evaluate the binding affinity using a scoring function, which estimates the free energy of binding. frontiersin.org This process helps to identify the preferred binding pose of the ligand and the key intermolecular interactions that stabilize the complex.

The interactions between a ligand and a protein are typically non-covalent and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.govnih.gov Analysis of these interactions is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. researchgate.net For example, docking studies on quinazolinone derivatives have identified key amino acid residues in target enzymes, such as dihydrofolate reductase or protein kinases, that are critical for binding. nih.gov The binding energy, often expressed in kcal/mol, provides a quantitative measure of the binding affinity, with more negative values indicating a stronger interaction. frontiersin.org

Table 4: Example of Molecular Docking Results for a Quinazolinone Derivative with a Target Protein

| Parameter | Value/Description |

|---|---|

| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase |

| Binding Energy | -8.5 kcal/mol |

| Interacting Residues | Met793, Leu718, Gly796, Lys745 |

| Key Interactions | Hydrogen bond with Met793; Hydrophobic interactions with Leu718 |

Note: This table presents hypothetical data for illustrative purposes.

The three-dimensional shape, or conformation, of a molecule is critical for its biological activity, as it must fit into the specific geometry of a protein's binding site. Conformation analysis involves identifying the stable, low-energy conformations of a molecule. Computational methods can systematically explore the conformational space of a molecule like this compound to determine its preferred shapes.

Substituents on a ring system can significantly influence its conformational preference. For instance, the introduction of a bromine atom can cause distortions in the ring's geometry due to steric and electronic effects. nih.gov While docking studies provide a static picture of the binding event, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the ligand-protein complex over time. MD simulations model the movements of atoms and molecules, revealing the flexibility of the ligand and the protein, the stability of the binding interactions, and the role of solvent molecules in the binding process.

Reaction Mechanism Modeling

Computational modeling of reaction mechanisms provides profound insights into the chemical transformations of this compound. Through the application of quantum chemical methods, such as Density Functional Theory (DFT), it is possible to elucidate the intricate details of reaction pathways, including the characterization of transient species like transition states and intermediates. This subsection delves into the theoretical modeling of key reactions involving this compound, offering a molecular-level understanding of its reactivity.

Transition State Analysis for Key Transformations

Transition state analysis is a cornerstone of computational reaction mechanism studies, providing critical information about the energy barriers and geometries of the highest-energy points along a reaction coordinate. For this compound, several key transformations are of synthetic importance, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNA_r).

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom at the C2 position of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Computational studies on analogous aryl bromide systems have established the fundamental steps of these catalytic cycles: oxidative addition, transmetalation (for Suzuki-Miyaura and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

The oxidative addition of the aryl bromide to a Pd(0) complex is often the rate-determining step. DFT calculations can model the transition state for this process, revealing a three-centered structure involving the palladium, the C2 carbon, and the bromine atom. The energy of this transition state is a key determinant of the reaction's feasibility.

For a Suzuki-Miyaura coupling , the subsequent transmetalation step involves the transfer of an organic group from a boronic acid (or its derivative) to the palladium center. The transition state for this step typically involves a bridged structure containing both the palladium and boron atoms.

In a Sonogashira coupling , which forms a C-C triple bond, the mechanism involves the reaction with a terminal alkyne. The transition state for the key transmetalation step involves the transfer of the alkynyl group from a copper(I) acetylide to the palladium center in the traditional copper-co-catalyzed method. In copper-free variants, the mechanism can be more complex, but transition states still involve the interaction of the alkyne with the palladium complex.

The Buchwald-Hartwig amination involves the formation of a C-N bond. After the initial oxidative addition, the amine coordinates to the palladium center, followed by deprotonation to form a palladium-amido complex. The reductive elimination step, which forms the C-N bond, proceeds through a constrained transition state.

Below is a representative table of hypothetical, yet plausible, calculated activation energies for the transition states of these key transformations involving this compound, based on DFT studies of similar N-heterocyclic systems.

| Reaction | Key Transformation Step | Hypothetical Transition State (TS) Label | Calculated Activation Energy (kcal/mol) |

| Suzuki-Miyaura Coupling | Oxidative Addition | TS_OA | 15-20 |

| Transmetalation | TS_TM | 10-15 | |

| Reductive Elimination | TS_RE | 5-10 | |

| Sonogashira Coupling | Oxidative Addition | TS_OA | 15-20 |

| Transmetalation | TS_TM | 12-18 | |

| Reductive Elimination | TS_RE | 7-12 | |

| Buchwald-Hartwig Amination | Oxidative Addition | TS_OA | 15-20 |

| Reductive Elimination | TS_RE | 8-13 | |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex Formation | TS_MC | 20-25 |

Note: These values are illustrative and can vary significantly based on the specific reactants, catalysts, ligands, and solvent conditions used in the computational model.

Nucleophilic Aromatic Substitution (SNA_r):

While less common for aryl bromides compared to more activated halides, SNA_r reactions can occur on the this compound scaffold under certain conditions, particularly with strong nucleophiles. The mechanism typically proceeds through a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex. Transition state analysis focuses on the formation of this intermediate, which is generally the rate-determining step. Computational models can predict the geometry and energy of the transition state leading to the Meisenheimer complex.

Energy Profiles of Reaction Pathways

An energy profile diagram provides a visual representation of the energy changes that occur during a chemical reaction, mapping the relative energies of reactants, intermediates, transition states, and products. By plotting the potential energy against the reaction coordinate, these profiles offer a comprehensive overview of the reaction's thermodynamics and kinetics.

The following table provides a hypothetical energy profile for a Suzuki-Miyaura coupling reaction of this compound, with energies given relative to the starting materials.

| Species | Description | Hypothetical Relative Energy (kcal/mol) |

| R | Reactants (this compound + Pd(0)L2 + Arylboronic acid) | 0.0 |

| TS1 | Transition State for Oxidative Addition | +18.5 |

| I1 | Oxidative Addition Intermediate | -5.2 |

| TS2 | Transition State for Transmetalation | +12.3 |

| I2 | Transmetalation Intermediate | -10.8 |

| TS3 | Transition State for Reductive Elimination | +2.5 |

| P | Products (2-arylquinazolin-4-ol + Pd(0)L2 + HBr) | -25.0 |

Note: These are illustrative energy values. The actual energy profile is highly dependent on the specific reaction conditions and the level of theory used for the calculations.

The energy profile for a nucleophilic aromatic substitution would be simpler, typically showing the reactants, the transition state for the formation of the Meisenheimer complex, the intermediate Meisenheimer complex itself, a second transition state for the departure of the bromide ion, and the final products. The relative energies of the intermediates and transition states would provide insight into the reaction's feasibility and rate.

Prediction of Synthetic Accessibility and Chemical Space Exploration

The computational evaluation of a molecule's synthetic accessibility and the exploration of its surrounding chemical space are crucial aspects of modern drug discovery and chemical synthesis planning. These in silico methods allow for the prioritization of synthetically feasible compounds and the identification of novel analogues with potentially desirable properties.

Prediction of Synthetic Accessibility:

The synthetic accessibility of a molecule is a measure of how easily it can be synthesized from readily available starting materials. Several computational tools and scoring functions have been developed to predict synthetic accessibility. These methods often rely on fragment-based approaches, where a molecule is broken down into smaller fragments, and the frequency of these fragments in databases of known compounds is used to calculate a score. A lower score generally indicates a more synthetically accessible molecule.

One widely used metric is the Synthetic Accessibility Score (SAScore), which is calculated based on the analysis of fragments present in the PubChem database. Another approach is the Synthetic Complexity Score (SCScore), which is trained on a large dataset of chemical reactions and predicts the number of reaction steps required for a synthesis. nih.gov

For this compound, its synthetic accessibility is expected to be relatively high. The quinazolinone core is a common scaffold in medicinal chemistry, and methods for its synthesis are well-established. The introduction of a bromine atom at the C2 position can be achieved through various known synthetic routes.

The following table presents hypothetical synthetic accessibility scores for this compound and some of its derivatives, as might be predicted by common algorithms.

| Compound | Structure | Hypothetical SAScore | Hypothetical SCScore | Predicted Accessibility |

| This compound | 2.5 | 2.8 | High | |

| 2-Phenylquinazolin-4-ol | 2.8 | 3.1 | High | |

| 2-(4-Methoxyphenyl)quinazolin-4-ol | 3.0 | 3.3 | High | |

| 2-(N-Piperidinyl)quinazolin-4-ol | 3.2 | 3.5 | Moderate |

Note: Scores are on a scale where lower values indicate higher accessibility. These are illustrative values.

Chemical Space Exploration:

Chemical space refers to the vast multidimensional space populated by all possible molecules. Exploring the chemical space around a particular scaffold, such as quinazolinone, involves the design and evaluation of novel derivatives with diverse substituents. Computational methods can be used to generate large virtual libraries of such derivatives and predict their properties, including biological activity, toxicity, and synthetic feasibility.

The exploration of the chemical space around the this compound core can be guided by the key transformations discussed previously. For instance, virtual libraries can be generated by computationally performing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with a wide range of commercially available building blocks. The resulting virtual products can then be filtered based on predicted drug-like properties and synthetic accessibility scores to identify promising candidates for synthesis and experimental testing. This approach allows for a more focused and efficient exploration of the chemical space, accelerating the discovery of new bioactive molecules based on the quinazolinone scaffold. nih.gov

2 Bromoquinazolin 4 Ol As a Synthetic Intermediate in Complex Molecule Construction

Building Block for Fused Heterocyclic Systems

2-Bromoquinazolin-4-ol is an excellent starting material for the synthesis of fused heterocyclic systems. The inherent reactivity of both the C2-bromo substituent and the N1/N3/O4 atoms of the quinazolinone core can be exploited to build additional rings onto the primary scaffold.

The general strategy involves an initial reaction to displace the bromide, followed by a subsequent cyclization reaction. For instance, the introduction of a side chain at the C2 position containing a suitable functional group can be followed by an intramolecular cyclization to form a new ring fused to the quinazoline (B50416) nucleus. The N3-position of the quinazolinone ring can also be functionalized to participate in cyclization reactions, leading to diverse polycyclic systems. These fused systems are of significant interest as they often exhibit unique pharmacological properties. For example, the construction of thiazole-fused quinazolinones has been explored for the development of novel kinase inhibitors. While specific examples starting directly from this compound are not extensively detailed in publicly available literature, the chemical principles are well-established with analogous halo-quinazolines.

Precursor for Advanced Pharmaceutical and Agro-chemical Scaffolds

The quinazolin-4-one core is a privileged structure found in numerous approved drugs and promising agrochemicals, valued for its ability to interact with various biological targets. Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and herbicidal properties. This compound acts as a key precursor for these advanced scaffolds, providing a reactive handle for diversification and the introduction of pharmacophoric groups.

The presence of the bromine atom at the C2 position is particularly advantageous. It allows for selective modification through a variety of cross-coupling reactions, enabling the synthesis of large libraries of analogues for structure-activity relationship (SAR) studies. This is a critical step in the optimization of lead compounds during the drug and agrochemical discovery process. For example, various 2-substituted quinazolin-4(3H)-ones have been synthesized and evaluated for their potent analgesic and anti-inflammatory activities.

The generation of poly-substituted quinazolines is a primary application of this compound. The carbon-bromine bond at the 2-position is highly amenable to palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. These reactions allow for the introduction of a vast array of substituents, transforming the simple starting material into a complex, multi-functionalized molecule.

Key cross-coupling strategies utilizing this compound include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (such as a boronic acid or ester) to form a new carbon-carbon bond. It is widely used to introduce aryl, heteroaryl, or vinyl groups at the C2-position.

Buchwald-Hartwig Amination: This method facilitates the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. This is a crucial strategy for installing diverse amino groups, which are common features in many bioactive molecules.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. The resulting alkynyl-substituted quinazolines can serve as versatile intermediates for further transformations or as final targets themselves.

These reactions provide a modular approach to synthesizing libraries of compounds for screening. The table below illustrates the versatility of these methods.

| Reaction Type | Reactant | Catalyst System (Typical) | Resulting C2-Substituent | Significance |

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl group (e.g., phenyl, pyridyl) | Access to bi-aryl structures, common in kinase inhibitors. |

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Pd catalyst, Ligand (e.g., XPhos), Base | Amino group (-NR₂) | Introduction of key hydrogen bond donors/acceptors. |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl group (-C≡C-R) | Installation of a rigid linker or a handle for further reactions. |

This table presents illustrative examples of common palladium-catalyzed cross-coupling reactions applicable to this compound.

Beyond simple substitution, this compound is instrumental in the construction of more complex, rigid quinazoline-fused ring systems. These polycyclic structures are of great interest in medicinal chemistry as they can orient functional groups in specific three-dimensional arrangements, leading to high-affinity interactions with biological targets.

The synthesis of these systems often involves a multi-step sequence where the C2-bromo group is first replaced with a substituent containing another reactive functional group. This is followed by an intramolecular cyclization reaction to form a new ring. For example, a Sonogashira coupling can introduce an alkynyl group, which can then undergo a cyclization reaction with the N3-position of the quinazoline ring to form a pyrrolo[2,1-b]quinazolinone system. Similarly, introducing a side chain with a nucleophilic group (like an amine or alcohol) can lead to intramolecular displacement or condensation reactions, resulting in the formation of five- or six-membered rings fused to the quinazoline core.

Role in Convergent and Divergent Synthetic Strategies

This compound is an ideal substrate for both convergent and divergent synthetic strategies, which are efficient approaches for generating molecular diversity.

In a divergent synthesis , a common intermediate is used to create a library of structurally related compounds. This compound (or its protected derivatives) serves as this common intermediate. From this single starting material, a multitude of different functional groups can be introduced at the C2 position using the cross-coupling reactions described previously. Furthermore, the N3-position can be independently functionalized, for example, through alkylation. This two-dimensional diversification allows for the rapid generation of a large matrix of analogues from a single, readily accessible precursor. A study on the modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones from the analogous 2-chloro derivative highlights the power of this approach, where different amines were introduced at C2, followed by various amide bond formations at N3.

In a convergent synthesis , different fragments of a complex molecule are synthesized separately and then joined together in the final stages. This compound can be elaborated into a more complex fragment, which is then coupled with another synthesized fragment. For example, a complex side chain could be attached to the C2 position via a Suzuki coupling, representing the final key bond formation to assemble a complex drug candidate. This approach is often more efficient for the total synthesis of highly complex molecules.

Industrial Synthesis Scale-Up Research

Despite the clear utility of this compound as a versatile intermediate in a laboratory and medicinal chemistry context, a review of publicly available scientific literature and process chemistry databases did not yield specific research focused on the industrial-scale or kilogram-scale synthesis of this compound. Research in this area is typically published when a compound becomes a key starting material for a commercial product. The absence of such information suggests that while this compound is a valuable research chemical, it may not yet be a key intermediate in the large-scale manufacturing of any marketed drugs or agrochemicals, or that such process development is proprietary and not disclosed.